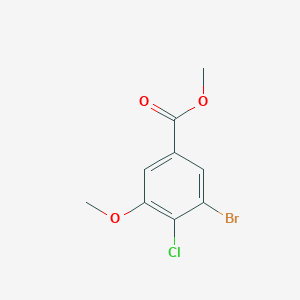

Methyl 3-bromo-4-chloro-5-methoxybenzoate

CAS No.:

Cat. No.: VC15882359

Molecular Formula: C9H8BrClO3

Molecular Weight: 279.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrClO3 |

|---|---|

| Molecular Weight | 279.51 g/mol |

| IUPAC Name | methyl 3-bromo-4-chloro-5-methoxybenzoate |

| Standard InChI | InChI=1S/C9H8BrClO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,1-2H3 |

| Standard InChI Key | GQYAGVRJWFQKQI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC(=C1)C(=O)OC)Br)Cl |

Introduction

Structural and Molecular Characteristics

Methyl 3-bromo-4-chloro-5-methoxybenzoate belongs to the family of polysubstituted benzoate esters. Its molecular formula is , with a molecular weight of 294.51 g/mol. The benzene ring’s substitution pattern is critical to its reactivity:

-

Bromine at the 3-position introduces steric bulk and electrophilic reactivity.

-

Chlorine at the 4-position enhances electron-withdrawing effects, polarizing the ring.

-

Methoxy at the 5-position donates electron density via resonance, creating a nuanced electronic environment.

The methyl ester group at position 1 increases solubility in organic solvents while retaining stability under acidic conditions. This combination of substituents creates a versatile scaffold for further functionalization.

*Estimated based on analogous reactions.

Physical and Chemical Properties

The compound’s properties are influenced by its halogen substituents and ester group:

Solubility and Stability

-

Solubility: Highly soluble in dichloromethane, ethyl acetate, and acetone; sparingly soluble in water.

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions.

Spectroscopic Data

-

IR: Strong absorption at (C=O stretch), (C-O ester).

-

NMR: NMR signals for methoxy () and aromatic protons ().

Table 2: Comparative Physical Properties

*Predicted using computational tools.

Chemical Reactivity and Applications

Reactivity Profile

-

Nucleophilic Aromatic Substitution: The electron-deficient ring facilitates substitution at the 3- and 4-positions.

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings enable aryl-aryl bond formation using the bromine substituent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume